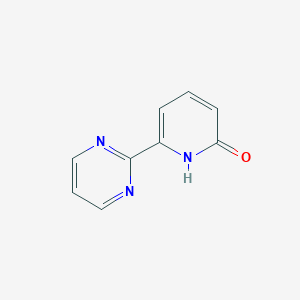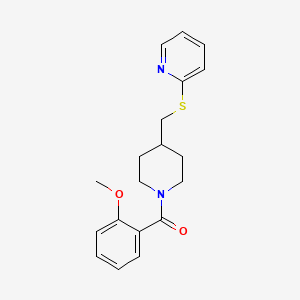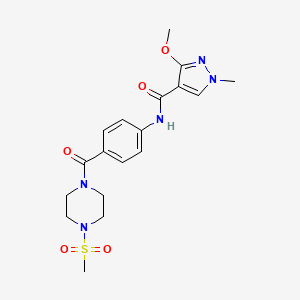![molecular formula C24H28N6O3 B2506451 3-{5-Oxo-4-[3-(Propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]chinazolin-1-yl}-N-[(Pyridin-2-yl)methyl]propanamid CAS No. 902932-21-2](/img/structure/B2506451.png)
3-{5-Oxo-4-[3-(Propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]chinazolin-1-yl}-N-[(Pyridin-2-yl)methyl]propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C24H28N6O3 and its molecular weight is 448.527. The purity is usually 95%.
BenchChem offers high-quality 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Synthese und Bewertung neuer Verbindungen konzentriert sich oft auf ihre antibakteriellen Eigenschaften. Forscher haben eine Reihe von Triazolo[4,3-a]pyrazin-Derivaten synthetisiert, die diese Verbindung enthalten. Diese Derivate wurden mithilfe von Techniken wie Schmelzpunktbestimmung, Kernmagnetresonanzspektroskopie, Massenspektrometrie und Elementaranalyse charakterisiert . Unter diesen Verbindungen zeigte Verbindung 2e eine hervorragende antibakterielle Aktivität, vergleichbar mit dem First-Line-Mittel Ampicillin. Sie zeigte minimale Hemmkonzentrationen (MHKs) von 32 µg/ml gegen Staphylococcus aureus und 16 µg/ml gegen Escherichia coli .
Antivirales Potenzial
Während die spezifische antivirale Aktivität dieser Verbindung nicht direkt untersucht wurde, wurden verwandte Derivate wie [1,2,4]Triazolo[4,3-a]chinoxalin untersucht. Diese Derivate wurden mithilfe eines verbesserten Plaque-Reduktions-Assays gegen das Herpes-simplex-Virus getestet . Weitere Forschungen könnten das antivirale Potenzial unserer Verbindung untersuchen.
Antiinfektiva
Stickstoffhaltige Heterocyclen spielen eine entscheidende Rolle bei der Entwicklung von Antiinfektiva. Die Untersuchung der Wirkungsweise gegen bestimmte Krankheitserreger wie Trypanosoma cruzi könnte wertvolle Erkenntnisse liefern . Zusätzlich ist eine Zytotoxizitätsbewertung unerlässlich, um die Sicherheit zu beurteilen.
Krebsforschung
Die Struktur der Verbindung deutet auf potenzielle Anwendungen in der Krebsforschung hin. Forscher haben verwandte 1,2,4-Triazol-Derivate synthetisiert und eine angemessene Selektivität gegen Krebszelllinien festgestellt . Weitere Studien könnten ihren Wirkmechanismus und ihr Potenzial als Antitumormittel untersuchen.
Synthetische Chemie
Effiziente Synthesewege sind für die großtechnische Produktion unerlässlich. Forscher haben eine grammskale Synthese von 1,2,4-Triazol-basierten Bausteinen entwickelt, einschließlich unserer Verbindung. Diese Bausteine können zur weiteren Funktionalisierung und Arzneimittelentwicklung verwendet werden .
Wirkmechanismus
Target of Action
Triazoles and quinazolines are known to interact with a variety of enzymes and receptors in the biological system . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of Action
The mode of action of triazoles and quinazolines depends on their specific targets. For example, some triazole antifungals work by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a critical component of fungal cell membranes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antifungal activity, it might disrupt fungal cell membranes, leading to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-17(2)33-15-7-14-29-23(32)19-9-3-4-10-20(19)30-21(27-28-24(29)30)11-12-22(31)26-16-18-8-5-6-13-25-18/h3-6,8-10,13,17H,7,11-12,14-16H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHNQMUINZCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2-(2-(benzylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)
![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)

![1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2506378.png)



![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)




![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)
![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)
